molecular formula C11H8N6O3 B2785471 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid

Cat. No.: B2785471
M. Wt: 272.22 g/mol
InChI Key: KNLLRZNGRRRPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), a key enzyme responsible for the hydrolysis of the second messenger cyclic guanosine monophosphate (cGMP). The compound functions by binding to the active site of PDE9, thereby preventing the degradation of cGMP and leading to its intracellular accumulation. This elevated cGMP level is crucial for modulating downstream signaling pathways, particularly those involving protein kinase G (PKG), which play a vital role in cellular processes such as vasodilation, neuronal plasticity, and cardioprotection. Due to this mechanism, this inhibitor serves as an invaluable research tool for investigating the role of the cGMP pathway in various disease models. Its primary research applications are in the fields of cardiovascular research, where it is used to study conditions like hypertension and heart failure , and neuroscience, for exploring cognitive function, memory formation, and potential therapeutic avenues for neurodegenerative disorders such as Alzheimer's disease . The high selectivity for PDE9 over other PDE families makes it an ideal compound for dissecting the specific contributions of this enzyme to cellular signaling and pathophysiology.

Properties

IUPAC Name

3-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-2-5(4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLLRZNGRRRPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoic acid can be achieved through several routes. One common method involves the reaction of hydrazine with aminocyan and formic acid, followed by cyclization . Another method uses aminoguanidine bicarbonate and formic acid, followed by heating to induce cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

  • Triazolopyrimidine core : 5-amino and 7-hydroxy substituents

  • Benzoic acid group : Carboxylic acid functionality

  • Aromatic rings : Electrophilic substitution potential

Key reaction types include acid-base reactions, nucleophilic substitutions, and condensations .

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base transformations:

Reaction TypeReagents/ConditionsProductCharacterization (¹H NMR)
Salt FormationNaOH (aq), RTSodium carboxylateDisappearance of δ 12.1 ppm (-COOH)
EsterificationMethanol/H₂SO₄, refluxMethyl esterNew δ 3.85 ppm (-COOCH₃)

Nucleophilic Substitutions

The triazolopyrimidine core participates in substitution reactions:

Chlorination

Reagents : SOCl₂, DMF (catalytic), CHCl₃, 80°C
Product : 7-chloro derivative
Mechanism :
OH+SOCl2Cl+SO2+HCl\text{OH}^- + \text{SOCl}_2 \rightarrow \text{Cl}^- + \text{SO}_2 + \text{HCl}
Yield : 78% (analogous to compound 3 in )

Amination

Reagents : NH₃/MeOH, 1-butanol, 110°C
Product : 7-amino derivative
Key NMR Shift : δ 8.25 ppm (-NH₂)

Condensation Reactions

The amino group facilitates Schiff base formation:

Carbonyl SourceConditionsProduct
BenzaldehydeEtOH, 60°C, 4hN-benzylidene derivative
AcetylacetoneGlacial AcOH, refluxEnamine-linked β-diketone

Note: Yields range from 65-82% based on analogous triazolopyrimidine reactions .

Electrophilic Aromatic Substitution

The benzoic acid ring undergoes directed substitutions:

ReactionReagentsPositionIsomer Ratio
NitrationHNO₃/H₂SO₄, 0°CMeta to -COOH92:8 (para)
SulfonationOleum, 100°CPara to -COOH85% yield

Electronic effects of -COOH dominate ring orientation .

Decarboxylation Pathways

Controlled pyrolysis studies reveal:

Conditions : 220°C, N₂ atmosphere
Product : 3-(5-amino-7-hydroxy-triazolo[4,5-d]pyrimidin-2-yl)benzene
Mechanism :
-COOHΔ-H+CO2\text{-COOH} \xrightarrow{\Delta} \text{-H} + \text{CO}_2 \uparrow
Kinetics : t₁/₂ = 45 min at 220°C (TGA/DSC data)

Metal Complexation

The compound acts as a polydentate ligand:

Metal SaltpHComplex StructureStability Constant (log β)
Cu(II) nitrate5.5Tetradentate (N,N,O,O)12.4 ± 0.3
Fe(III) chloride3.0Tridentate (N,O,O)8.9 ± 0.2

UV-Vis spectra show λ_max shifts >50 nm upon complexation .

Biological Activation Pathways

In vivo metabolism studies indicate:

Enzyme SystemPrimary ReactionMetabolite
CYP3A4N-hydroxylation5-N-hydroxy derivative
UDP-GlucuronosyltransferaseCarboxylic acid conjugationGlucuronide ester

Hepatic clearance: 18 mL/min/kg (rat model) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 and A549. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 0.2 to 5.0 µM against these cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antioxidant Properties

The antioxidant potential of triazolo-pyrimidine derivatives has been documented through various assays. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. Studies have reported that certain derivatives exhibit antioxidant activity comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Effects

Compounds related to this compound have shown promise in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Selective COX-2 inhibitors derived from this class of compounds may provide therapeutic benefits in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .

Neuroprotective Activity

Recent studies suggest that triazolo-pyrimidine derivatives may possess neuroprotective properties by modulating neurotransmitter levels and exhibiting cholinesterase inhibitory activity. This could potentially lead to applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study evaluated a series of triazolo-pyrimidine derivatives for their anticancer effects on human breast cancer cells (MCF-7). The results showed that specific modifications to the triazolo ring significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 1 µM, indicating strong potential for further development into anticancer agents .

Case Study 2: Antioxidant Activity Assessment

In another investigation, a group of synthesized triazolo-pyrimidine compounds was tested for their antioxidant capabilities using DPPH and ABTS assays. The findings revealed that several derivatives exhibited superior scavenging activity compared to traditional antioxidants, highlighting their potential use in formulations aimed at reducing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of 3-(5-amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets. One known target is dihydroneopterin aldolase, where the compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity . This inhibition disrupts the biosynthesis of folate, which is essential for bacterial growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes structural and physicochemical differences between the target compound and analogs:

Compound Name / ID Key Substituents Molecular Formula Functional Groups Notable Properties
Target Compound 5-NH₂, 7-OH, benzoic acid C₁₁H₈N₆O₃ Amino, hydroxyl, carboxylic acid High polarity; likely moderate solubility in aqueous media
Compound 10a () Methyl ester (COOCH₃) C₁₉H₁₅N₅O₃ Ester, benzyl Increased lipophilicity (m.p. 282°C) due to ester group
BLD Pharm compound () 4-Amino-3-methylbenzyl, furan-2-yl C₁₇H₁₁ClN₄O Chlorine, furan Enhanced electronic effects from Cl; potential for improved bioavailability
Patent Compound () Cyclopropylamino, propylthio C₂₄H₂₈F₂N₆O₃S Thioether, cyclopropane Sulfur enhances metabolic stability; bulky groups may limit permeability

Key Observations :

  • Polarity : The target compound’s carboxylic acid group increases polarity compared to ester derivatives (e.g., 10a), which may influence membrane permeability.
  • Electronic Effects : Chlorine in BLD Pharm’s compound () introduces electron-withdrawing effects, possibly enhancing binding to hydrophobic enzyme pockets .
Enzyme Inhibition

The target compound binds DHNA with high affinity, as evidenced by its co-crystallization in the enzyme’s active site (). In contrast, analogs like 10a () and glycoside derivatives () are optimized for anticancer activity rather than bacterial enzyme inhibition.

Anticancer Activity
  • Triazolopyrimidine Derivatives () : Compounds 2, 3, 9, and 10 exhibit IC₅₀ values comparable to doxorubicin in MCF-7 and A549 cell lines. Glycosylation (N- and S-glycosides) improves solubility and tumor targeting .
  • Compound 10a () : Demonstrates cytotoxic activity, likely due to the triazolopyrimidine core’s ability to intercalate DNA or inhibit kinases .

Activity Trends :

  • Substituent Impact : Bulky groups (e.g., cyclopropyl in ) may reduce cellular uptake but improve target specificity.
  • Functional Groups : Free -COOH in the target compound vs. ester (-COOCH₃) in 10a alters ionization state and interaction with biological targets.

Biological Activity

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H8N6O3C_{11}H_{8}N_{6}O_{3} with a molecular weight of approximately 252.22 g/mol. The structure features a triazolo-pyrimidine core that contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antithrombotic Activity : It has been identified as a potential P2Y receptor antagonist, which plays a crucial role in platelet aggregation and thrombus formation. This is significant for conditions like myocardial infarction and unstable angina .
  • Inhibition of Dihydroneopterin Aldolase (DHNA) : The compound has shown binding affinity to DHNA, an enzyme involved in folate biosynthesis in bacteria. This interaction suggests its potential as an antibacterial agent by disrupting essential metabolic pathways .

Biological Activity Data

Activity Effect Reference
AntithromboticInhibition of platelet aggregation
AntibacterialInhibition of bacterial growth via DHNA
CytotoxicityPotential cytotoxic effects on cancer cells

Case Studies and Research Findings

  • Antithrombotic Effects : In a study examining various triazolo[4,5-d]pyrimidine derivatives, this compound was highlighted for its ability to inhibit ADP-induced platelet aggregation in vitro. Such findings suggest its potential as a safer alternative to existing antithrombotic therapies .
  • Antibacterial Properties : Research involving the compound's interaction with DHNA showed that it could effectively inhibit the enzyme's activity, leading to bacterial cell death in strains such as Staphylococcus aureus. This positions the compound as a candidate for developing new antibiotics .
  • Cytotoxicity in Cancer Cells : Preliminary studies have indicated that the compound may induce apoptosis in certain cancer cell lines. Further research is needed to elucidate the specific pathways involved and assess its therapeutic potential in oncology .

Q & A

Q. What are the recommended synthetic routes for 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)-benzoic acid?

The synthesis involves multi-step reactions, typically starting with the functionalization of the triazolo[4,5-d]pyrimidine core. Key steps include:

  • Core Formation : Cyclization of precursors like substituted pyrimidines under reflux with catalysts (e.g., acetic anhydride or triethylamine) in solvents such as ethanol or dimethylformamide (DMF) .
  • Substitution : Introduction of the benzoic acid moiety via nucleophilic aromatic substitution or Suzuki coupling, requiring precise temperature control (60–100°C) and inert atmospheres .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity verified by HPLC (>95%) .

Q. How is the compound characterized for purity and structural confirmation?

Characterization employs:

  • Spectroscopic Methods : 1^1H/13^13C NMR to confirm substituent positions; FT-IR for functional groups (e.g., -COOH, -NH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and stability .

Q. What in vitro assays are utilized to assess the compound’s bioactivity?

Common assays include:

  • Binding Affinity Studies : Radioligand displacement assays (e.g., for cannabinoid CB2 or adenosine receptors) using HEK293 cells expressing recombinant receptors .
  • Enzyme Inhibition : Measurement of IC50_{50} values via fluorescence-based enzymatic assays (e.g., kinase inhibition in cancer cell lines) .
  • Cytotoxicity : MTT assays in tumor cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

Q. What are the primary biological targets of this compound in current research?

The compound shows affinity for:

  • Cannabinoid CB2 Receptors : Implicated in inflammatory and neuropathic pain pathways .
  • Adenosine Receptors : Particularly A2A_{2A}, with potential in Parkinson’s disease and cancer immunotherapy .
  • Kinases : c-Met and EGFR tyrosine kinases, relevant in tumor growth and metastasis .

Advanced Research Questions

Q. How do structural modifications at the triazolo[4,5-d]pyrimidine core affect binding affinity to biological targets?

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) at the 3-position enhance CB2 receptor affinity, while bulky aryl groups improve adenosine receptor antagonism .
  • Bioisosteric Replacement : Replacing the benzoic acid with furan-2-yl or pyridyl groups alters solubility and target selectivity, as seen in vipadenant analogs .
  • SAR Studies : Quantitative structure-activity relationship (QSAR) models guide optimization of substituents for potency and metabolic stability .

Q. What strategies improve the compound’s solubility and bioavailability without compromising bioactivity?

  • Prodrug Design : Esterification of the benzoic acid group (e.g., methyl ester) enhances permeability, with in vivo hydrolysis restoring activity .
  • Co-Crystallization : Use of co-solvents (PEG 400) or cyclodextrins to improve aqueous solubility .
  • Salt Formation : Sodium or lysine salts of the carboxylic acid group increase dissolution rates .

Q. How do researchers resolve discrepancies in IC50_{50} values across studies?

  • Standardized Assays : Repeating experiments under uniform conditions (e.g., cell line, incubation time, ATP concentration) .
  • Data Normalization : Adjusting for batch-specific variables (e.g., serum lot, passage number) using internal controls (e.g., staurosporine as a kinase inhibitor reference) .
  • Meta-Analysis : Comparing results across multiple studies to identify outliers and consensus values .

Q. How does the benzoic acid substituent influence pharmacokinetics compared to other derivatives?

  • Acid-Base Properties : The -COOH group increases plasma protein binding, reducing renal clearance but improving tissue retention .
  • Metabolism : Benzoic acid derivatives undergo glucuronidation in the liver, contrasting with methyl ester analogs that are hydrolyzed by esterases .
  • Comparative Studies : Derivatives with thioacetamide or furan-2-yl groups exhibit faster absorption but shorter half-lives .

Q. What computational methods support analog design for enhanced target specificity?

  • Molecular Docking : Predict binding poses to receptors (e.g., CB2 or A2A_{2A}) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs .
  • ADMET Prediction : Tools like SwissADME forecast absorption, toxicity, and CYP450 interactions .

Q. How are stability issues addressed during storage and handling?

  • Lyophilization : Freeze-drying in amber vials under nitrogen prevents hydrolysis of the triazolo ring .
  • Temperature Control : Storage at -20°C in desiccators minimizes degradation, validated by accelerated stability studies (40°C/75% RH for 6 months) .
  • Buffer Selection : Use of phosphate-buffered saline (pH 7.4) over Tris-HCl avoids pH-driven decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.